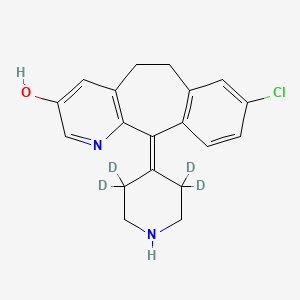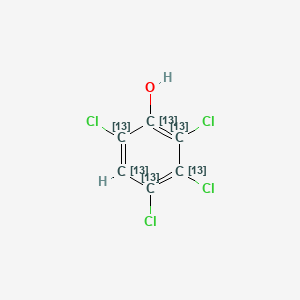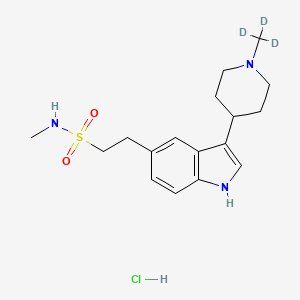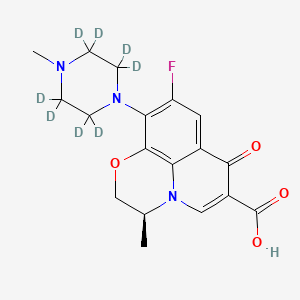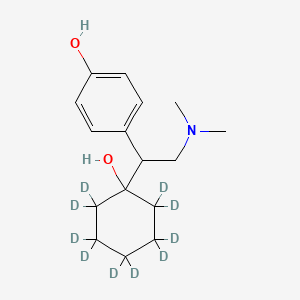
D,L-O-Déméthyl Venlafaxine-d10
Vue d'ensemble
Description
D,L-O-Desmethyl Venlafaxine-d10: is a deuterium-labeled analog of O-Desmethylvenlafaxine, which is a major active metabolite of the antidepressant venlafaxine. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography analyses .
Applications De Recherche Scientifique
D,L-O-Desmethyl Venlafaxine-d10 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry and liquid chromatography for the quantification of venlafaxine and its metabolites.
Biology: In pharmacokinetic studies to understand the metabolism and distribution of venlafaxine in biological systems.
Medicine: In therapeutic drug monitoring to ensure accurate dosing and efficacy of venlafaxine treatment.
Industry: In the development and validation of analytical methods for quality control and regulatory compliance .
Mécanisme D'action
- Role : By inhibiting the reuptake of serotonin and norepinephrine, desvenlafaxine increases their availability in the synaptic cleft. This potentiation is thought to contribute to its antidepressant effects .
- Norepinephrine Reuptake Inhibition : Additionally, desvenlafaxine inhibits NET, blocking the reuptake of norepinephrine. Elevated norepinephrine levels contribute to improved mood, energy, and focus .
Target of Action
Mode of Action
: Desvenlafaxine: Uses, Interactions, Mechanism of Action | DrugBank Online : Evidence of the Dual Mechanisms of Action of Venlafaxine
Orientations Futures
The future directions of D,L-O-Desmethyl Venlafaxine-d10 research could involve its use as a reference standard in pharmaceutical testing . It could also be used as an internal standard for quantitation of O-desmethylvenlafaxine levels in urine or isotope dilution methods by LC/MS or GC/MS for clinical toxicology, urine drug testing, or forensic analysis .
Analyse Biochimique
Biochemical Properties
D,L-O-Desmethyl Venlafaxine-d10 plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme CYP2D6, which is responsible for its metabolism. The compound also interacts with serotonin and norepinephrine transporters, influencing their activity and contributing to its antidepressant effects .
Cellular Effects
D,L-O-Desmethyl Venlafaxine-d10 affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the activity of neurotransmitter transporters, leading to changes in neurotransmitter levels within synaptic clefts. This modulation impacts cell signaling pathways related to mood regulation and stress response .
Molecular Mechanism
The molecular mechanism of D,L-O-Desmethyl Venlafaxine-d10 involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, D,L-O-Desmethyl Venlafaxine-d10 may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D,L-O-Desmethyl Venlafaxine-d10 change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that D,L-O-Desmethyl Venlafaxine-d10 remains stable under controlled conditions, but its degradation products may have different biological activities. Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of D,L-O-Desmethyl Venlafaxine-d10 vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, including alterations in cardiovascular function and behavior. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing significant toxicity .
Metabolic Pathways
D,L-O-Desmethyl Venlafaxine-d10 is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts it into other metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. The interactions with enzymes and cofactors in these pathways can also impact metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of D,L-O-Desmethyl Venlafaxine-d10 within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which influence its localization and accumulation within different tissues. These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic effects .
Subcellular Localization
D,L-O-Desmethyl Venlafaxine-d10 exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This subcellular localization is essential for its interaction with specific biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D,L-O-Desmethyl Venlafaxine-d10 involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to form a β-hydroxyamide intermediate. This intermediate is then reduced with alane and debenzylated using palladium on carbon and 1,4-cyclohexadiene to produce the final product .
Industrial Production Methods: Industrial production methods for D,L-O-Desmethyl Venlafaxine-d10 are not extensively documented. the synthesis typically involves the use of stable isotope-labeled precursors and follows similar reaction pathways as described for laboratory-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: D,L-O-Desmethyl Venlafaxine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Comparaison Avec Des Composés Similaires
O-Desmethylvenlafaxine: The non-deuterated analog of D,L-O-Desmethyl Venlafaxine-d10.
Venlafaxine: The parent compound from which O-Desmethylvenlafaxine is derived.
Desvenlafaxine: Another active metabolite of venlafaxine with similar pharmacological properties
Uniqueness: D,L-O-Desmethyl Venlafaxine-d10 is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in pharmacokinetic studies and therapeutic drug monitoring .
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-SZWCYPPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
